molecular formula C15H23ClN2O2 B1222954 Chlorotetracaine CAS No. 34436-50-5

Chlorotetracaine

Cat. No.: B1222954
CAS No.: 34436-50-5
M. Wt: 298.81 g/mol
InChI Key: PYOLCROQVAMWIW-UHFFFAOYSA-N
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Description

Tetracaine itself (CAS 94-24-6) is classified as a potent amino ester anesthetic, primarily used in spinal and topical anesthesia due to its prolonged duration of action .

Properties

CAS No.

34436-50-5

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)-2-chlorobenzoate

InChI

InChI=1S/C15H23ClN2O2/c1-4-5-8-17-12-6-7-13(14(16)11-12)15(19)20-10-9-18(2)3/h6-7,11,17H,4-5,8-10H2,1-3H3

InChI Key

PYOLCROQVAMWIW-UHFFFAOYSA-N

SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl

Other CAS No.

34436-50-5

Synonyms

chlorotetracaine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetracaine

  • Structural Basis: Tetracaine (C₁₅H₂₄N₂O₂) consists of a para-aminobenzoic acid (PABA) ester backbone. Chlorotetracaine likely substitutes a hydrogen atom with chlorine, altering electronic and steric properties.
  • Efficacy and Toxicity : Tetracaine’s safety data sheet highlights acute toxicity risks (e.g., respiratory depression at high doses) . Chlorinated analogs often exhibit increased lipophilicity, which may enhance nerve blockade duration but also raise systemic toxicity risks due to prolonged absorption.
  • Metabolism: Ester-based anesthetics like tetracaine are hydrolyzed by plasma esterases.

Chlorinated Analogs: Chlordane and Heptachlor

Both share a bicyclic framework with chlorine substituents, enhancing environmental persistence and neurotoxicity . This underscores the importance of chlorine positioning in determining biological activity and toxicity—a principle applicable to this compound’s design.

Analytical and Toxicological Considerations

Analytical Challenges

Chemical analysis of chlorinated compounds, as noted in REACH guidance, requires robust methodologies to address extraction inefficiencies and matrix interferences . For this compound, techniques like HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) would be critical to quantify purity and degradation products, akin to methods validated for similar compounds in ’s supplementary tables.

Toxicological Profiling

Chloroethane’s toxicological profile () demonstrates that chlorinated alkanes can induce CNS depression and carcinogenicity. While this compound’s ester backbone may mitigate such risks, its chlorination still warrants evaluation for metabolite toxicity (e.g., chlorinated byproducts interacting with hepatic enzymes).

Data Table: Inferred Comparative Properties

Property Tetracaine Hypothetical this compound Chlordane
Chemical Formula C₁₅H₂₄N₂O₂ C₁₅H₂₃ClN₂O₂ (inferred) C₁₀H₆Cl₈
Lipophilicity (LogP) 3.5 ~4.2 (estimated) 6.3
Metabolic Pathway Plasma esterases Slower esterase hydrolysis Cytochrome P450
Acute Toxicity (LD₅₀) 25 mg/kg (rat, oral) Likely lower (speculative) 335 mg/kg (rat, oral)

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